![molecular formula C8H8O5 B2965428 2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid CAS No. 139422-34-7](/img/structure/B2965428.png)
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid
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Description
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid, also known as CMF, is a carboxylic acid derivative of furan. It is a white crystalline solid with a molecular weight of 170.12 g/mol. CMF is widely used in organic chemistry, biochemistry, and pharmacology due to its unique structure and properties. CMF has been used for a variety of applications, ranging from synthesis of pharmaceuticals to the development of new materials.
Scientific Research Applications
Organic Synthesis and Catalysis
- C-C Bond Cleavage and Activation : The study by Xin et al. (2020) discusses the chemoselective and enantioselective reactions facilitated by post-transformable carboxylic acid equivalents, such as 2-acylimidazoles, highlighting the importance of C-C bond cleavage under neutral conditions without additional reagents or catalysts (Xin et al., 2020).
- Biomass-Derived Solvents : Pace et al. (2012) describe 2-Methyl-tetrahydrofuran (2-MeTHF) as a promising, environmentally friendly solvent derived from renewable resources, such as furfural or levulinic acid, showcasing the application of biomass-derived chemicals in organic synthesis (Pace et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Srivastava et al. (2017) synthesized amino acids based corrosion inhibitors, demonstrating their efficiency in protecting mild steel surfaces, which underscores the significance of carboxylic acid derivatives in material preservation (Srivastava et al., 2017).
Biochemistry and Molecular Biology
- Protein Modification : The reversible carboxymethylation of proteins, as discussed by Dixon and Perham (1968), plays a critical role in the regulation of protein function and activity, highlighting the utility of carboxylic acid derivatives in biochemistry (Dixon & Perham, 1968).
- Enzyme Inhibition : Carling et al. (1992) explored the synthesis of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives to act as antagonists of the glycine site on the NMDA receptor, demonstrating the potential of carboxylic acid derivatives in modulating neurotransmitter activity (Carling et al., 1992).
properties
IUPAC Name |
2-(carboxymethyl)-4-methylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-3-13-5(2-6(9)10)7(4)8(11)12/h3H,2H2,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRXGHXENVTYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-4-methylfuran-3-carboxylic acid |
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